molecular formula C16H15NO3S2 B2394196 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034264-03-2

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2394196
CAS RN: 2034264-03-2
M. Wt: 333.42
InChI Key: DEWBNQSXLFBJFW-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide, commonly known as FTHA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. FTHA is a small molecule that belongs to the class of acetamide derivatives and exhibits unique biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound that can be synthesized through various chemical reactions involving furan and thiophene derivatives. One method involves a one-pot three-component synthesis using 2-naphthol with aldehydes and amides in the presence of DBU as a catalyst in ethanol, showcasing good yields, environmentally friendly conditions, and straightforward protocols (Raju et al., 2022). Similarly, furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates undergo decarboxylative Claisen rearrangement to yield 2,3-disubstituted heteroaromatic products (Craig et al., 2005).

Mechanistic Insights and Chemical Transformations

The Betti reaction involving 2-naphthol, furfural, and acetamide led to the formation of N-[furan-2-yl(2-hydroxynaphthalen-1-yl)methyl]acetamide, demonstrating an unexpected secondary carbo-Piancatelli rearrangement (Gutnov et al., 2019). This highlights the complex nature of chemical reactions involving compounds with furan and thiophene rings, providing valuable insights into the mechanisms of such transformations.

Applications in Material Science and Organic Synthesis

Compounds like N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide can also find applications in the synthesis of expanded calix[n]pyrroles and their analogues, contributing to advancements in material science and organic synthesis (Nagarajan et al., 2001). These compounds can be used to create novel structures with potential applications in catalysis, molecular recognition, and sensor technology.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-thiophen-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-15(9-12-5-8-21-10-12)17-11-16(19,13-3-1-6-20-13)14-4-2-7-22-14/h1-8,10,19H,9,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWBNQSXLFBJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)CC2=CSC=C2)(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide

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